Ethyl(3-(3-pyridyloxy)propyl)amine
Description
Ethyl(3-(3-pyridyloxy)propyl)amine is a tertiary amine featuring an ethyl group attached to a propyl chain terminated by a 3-pyridyloxy moiety. This compound belongs to the pyridyloxyalkylamine family, characterized by a pyridine ring linked via an oxygen atom to an alkylamine chain. Such structures are frequently utilized in pharmaceutical and organic synthesis due to their tunable electronic and steric properties, which influence reactivity and biological activity .
Synthesis typically involves alkylation of 3-hydroxypyridine with halogenated alkylamines. For example, 3-chloro-1-(5-bromo-3-pyridyloxy)propane can be converted to 3-(5-bromo(3-pyridyloxy))propyl)methylamine via nucleophilic substitution, with chiral variants synthesized using protected intermediates like 3-[(tert-butyl)dimethylsilyloxy]-1-bromobutane .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-ethyl-3-pyridin-3-yloxypropan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-11-7-4-8-13-10-5-3-6-12-9-10/h3,5-6,9,11H,2,4,7-8H2,1H3 |
InChI Key |
UOMRSSDPBLAMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCOC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares Ethyl(3-(3-pyridyloxy)propyl)amine with structurally related pyridyloxyalkylamines and other amines:
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | Ethyl group on propylamine; 3-pyridyloxy | ~193 (estimated) | Intermediate in chiral synthesis | |
| (1-Methyl-3-(3-pyridyloxy)propyl)methylamine | Branched methyl group on propylamine | ~179 | Enhanced lipophilicity; chiral resolution | |
| 3-(Diethylamino)propylamine | Diethylamino group on propyl chain | 158.29 | Surfactant precursor; coordination chemistry | |
| (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine | Ethoxy group; pyridin-2-yl substitution | 222.30 | Pharmaceutical intermediate | |
| 3-(Dimethylamino)propylamine | Dimethylamino and pyridin-3-ylmethyl groups | 193.29 | Ligand in metal catalysis |
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) on the pyridine ring (e.g., 3-(5-bromo(3-pyridyloxy))propyl)methylamine) reduce basicity, while methoxy groups enhance solubility .
- Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and may alter metabolic stability .
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